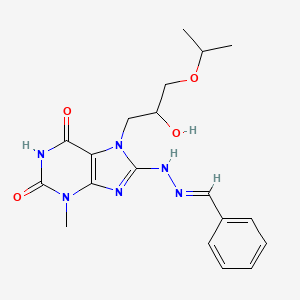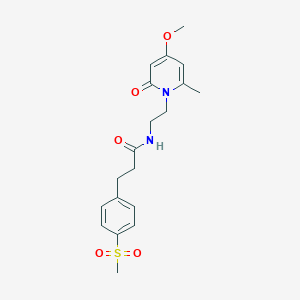![molecular formula C22H25N3O3S B2497468 4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide CAS No. 941956-20-3](/img/structure/B2497468.png)
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide often involves complex reactions that can include the formation of heterocyclic systems through multi-component reactions. For instance, the synthesis of related thieno[2,3-d]pyrimidin-4-yl derivatives can be achieved via catalytic four-component reactions utilizing ketones, ethyl cyanoacetate, elemental sulfur, and formamide, characterized by step economy and easy purification processes (Shi et al., 2018). Such methods highlight the efficiency and green chemistry approaches in synthesizing complex heterocycles.
Molecular Structure Analysis
The molecular structure of compounds in the thieno[2,3-d]pyrimidin class is characterized by spectral measurements including IR, UV–Visible, 1H, and 13C NMR, and supported by X-ray crystallography. These compounds often exhibit unique physical properties such as luminescence in both solution and solid states, and can form nano-aggregates with enhanced emission in specific solvent environments (Srivastava et al., 2017). Understanding the molecular structure is crucial for predicting and analyzing the compound's reactivity and interactions.
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidin derivatives involves a variety of reactions including cyclization processes and interactions with different chemical reagents to yield diverse heterocyclic systems. For example, the reaction between cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and carboxylic acids can lead to the synthesis of succinate derivatives in good yields, demonstrating the compound's versatility in chemical reactions (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Physical Properties Analysis
The physical properties of 4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide and related compounds are often determined through their solubility, melting points, and stability under various conditions. The luminescence and aggregation-enhanced emission properties of similar compounds in different solvent polarities can also provide insight into their physical characteristics and potential applications in materials science (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidin derivatives encompass a broad range of reactivities and interactions. These compounds can participate in multi-component reactions, undergo ring closure, and react with various nucleophiles to form a wide array of heterocyclic systems. Their ability to undergo such diverse chemical transformations makes them valuable in the synthesis of complex molecular architectures for various applications (Shi et al., 2018).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Conformational Studies
Research has been conducted on the preparation and conformational analysis of partially saturated heterocycles, including 3,1-benzoxazines, benzoxazinones, and benzoxazine-thiones. These studies provide insights into the stereochemistry and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Bernáth et al., 1985).
Antibacterial and Antibiotic Applications
Thiophene-carboxamide derivatives, including those related to pyrimidinone, have been synthesized and evaluated for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. Such research is crucial for the development of new antibiotics in the face of rising antibiotic resistance (Ahmed, 2007).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to synthesize tetrahydrobenzothieno and benzothienopyrimidine derivatives efficiently. This method offers advantages in terms of speed and environmental friendliness, suggesting potential applications in rapid drug development and green chemistry (Abdalha et al., 2011).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, have been developed. This research is indicative of the potential for creating new therapeutics for pain management and inflammation control (Abu‐Hashem et al., 2020).
Anticonvulsant Properties
The crystal structures of certain enaminones, with potential anticonvulsant activities, have been determined. Understanding the structural basis of these compounds can inform the design of new drugs for treating epilepsy and other convulsive disorders (Kubicki et al., 2000).
Propriétés
IUPAC Name |
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-23-20(26)17-9-7-16(8-10-17)14-25-21(27)19-18(11-12-29-19)24(22(25)28)13-15-5-3-2-4-6-15/h2-6,11-12,16-17H,7-10,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDLKPBDOVOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)


![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)




![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
